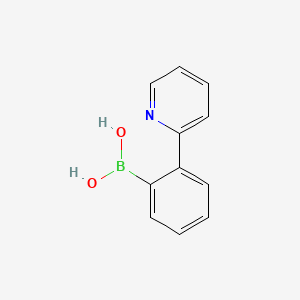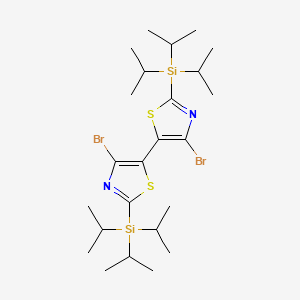![molecular formula C16H14N4O3 B567874 Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate CAS No. 1305320-60-8](/img/structure/B567874.png)
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate is a chemical compound with the molecular formula C16H14N4O3 It is known for its unique structure, which includes a tetrazole ring and a phenoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound under acidic or basic conditions.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a , which involves the reaction of a boronic acid derivative with a halogenated phenoxyphenyl compound in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the tetrazole derivative with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole derivatives.
科学研究应用
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The phenoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
- Methyl 2-[5-(4-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate
- Methyl 2-[5-(3-Methoxyphenyl)-2H-tetrazol-2-yl]acetate
- Methyl 2-[5-(3-Chlorophenyl)-2H-tetrazol-2-yl]acetate
Uniqueness
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
属性
IUPAC Name |
methyl 2-[5-(3-phenoxyphenyl)tetrazol-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-22-15(21)11-20-18-16(17-19-20)12-6-5-9-14(10-12)23-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMPAOSYRVUFOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
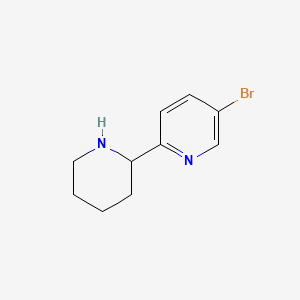
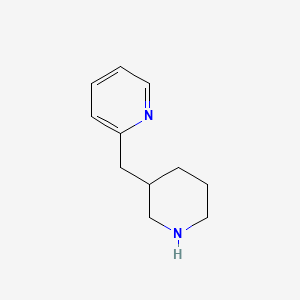
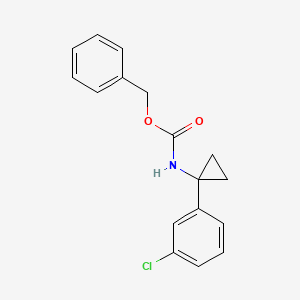
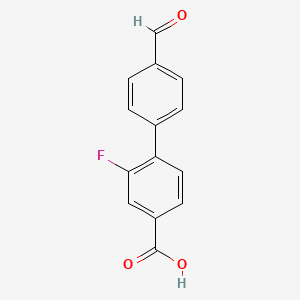
![2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1](/img/structure/B567796.png)
![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)
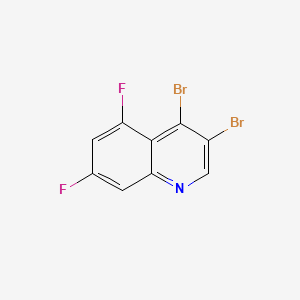
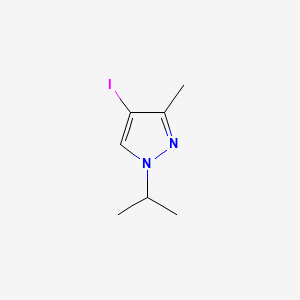
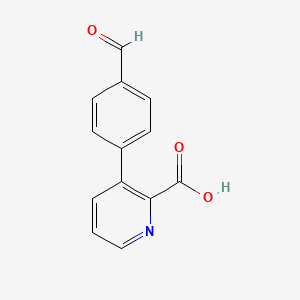

![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)
